molecular formula C17H17NO2 B11849367 (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol CAS No. 1443312-01-3

(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B11849367
CAS No.: 1443312-01-3
M. Wt: 267.32 g/mol
InChI Key: DLHFPJOMNXUKSW-UHFFFAOYSA-N
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Description

(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a naphthalene ring substituted with a methoxy group and a pyrrole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 6-methoxy-2-naphthaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols or pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of molecules with anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its biological activity and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol.

    1-Methyl-1H-pyrrole-2-carbaldehyde: Another precursor used in the synthesis.

    Naphthol derivatives: Compounds with similar naphthalene structures but different functional groups.

Uniqueness

This compound is unique due to its combination of a methoxy-substituted naphthalene ring and a methyl-substituted pyrrole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Biological Activity

(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NC_{15}H_{15}N with a molecular weight of 225.29 g/mol. The compound features a naphthalene moiety substituted with a methoxy group and a pyrrole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene, including compounds similar to this compound, exhibit significant antimicrobial properties. A comparative study highlighted that methanolic extracts containing naphthalene derivatives showed effective inhibition against various bacterial strains such as E. coli and S. aureus with MIC values ranging from 25 mg/ml to 50 mg/ml .

Antioxidant Properties

Naphthalene derivatives are also noted for their antioxidant capabilities. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity was evaluated using DPPH and ABTS assays, where compounds similar to this compound demonstrated significant radical scavenging activity .

Cytotoxicity

The cytotoxic effects of naphthalene derivatives have been investigated in various cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values indicating potent antiproliferative effects against HeLa and A549 cells, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Interaction with Cell Membranes : The lipophilic nature of naphthalene derivatives allows them to integrate into cell membranes, disrupting cellular integrity.
  • Induction of Apoptosis : Research indicates that naphthalene derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antimicrobial Efficacy

A study published in Phytochemical Analysis evaluated the antimicrobial activity of various plant extracts containing naphthalene derivatives. The results indicated that these extracts exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the methanolic extracts showing the highest potency .

Antioxidant Activity Assessment

In another study focusing on the antioxidant properties of naphthalene derivatives, it was found that these compounds effectively reduced oxidative stress markers in vitro. The study utilized various assays to quantify the radical scavenging activity, confirming the potential health benefits associated with these compounds .

Data Summary

Biological Activity Tested Strains/Cells Result Reference
AntimicrobialE. coli, S. aureusMIC = 25 - 50 mg/ml
AntioxidantDPPH, ABTS AssaysSignificant activity
CytotoxicityHeLa, A549IC50 = 226 - 242 µg/ml

Properties

CAS No.

1443312-01-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(6-methoxynaphthalen-2-yl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C17H17NO2/c1-18-9-3-4-16(18)17(19)14-6-5-13-11-15(20-2)8-7-12(13)10-14/h3-11,17,19H,1-2H3

InChI Key

DLHFPJOMNXUKSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC3=C(C=C2)C=C(C=C3)OC)O

Origin of Product

United States

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